molecular formula C19H29BFNO4 B13924543 tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate

tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate

Cat. No.: B13924543
M. Wt: 365.2 g/mol
InChI Key: HOWZKDZRSMXJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This is achieved through a substitution reaction where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The resulting boronic ester is then coupled with a fluoro-substituted benzyl carbamate under similar conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in its reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both a boronic ester and a fluoro-substituted benzyl carbamate group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H29BFNO4

Molecular Weight

365.2 g/mol

IUPAC Name

tert-butyl N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C19H29BFNO4/c1-17(2,3)24-16(23)22(8)12-13-14(10-9-11-15(13)21)20-25-18(4,5)19(6,7)26-20/h9-11H,12H2,1-8H3

InChI Key

HOWZKDZRSMXJQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.